molecular formula C10H12O4S B2961550 2-(3,4-Dimethoxyphenylthio)acetic acid CAS No. 95735-63-0

2-(3,4-Dimethoxyphenylthio)acetic acid

Cat. No.: B2961550
CAS No.: 95735-63-0
M. Wt: 228.26
InChI Key: ANVXBTSSFGHHBD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXBTSSFGHHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenylthio)acetic acid typically involves the reaction of 3,4-dimethoxythiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenylthio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenylthio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenylthio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 95735-63-0
  • Molecular Formula : C₁₀H₁₂O₄S
  • Molecular Weight : 228.26 g/mol
  • Physical Properties : Light yellow crystalline powder .

Structural Features :
The compound consists of a phenyl ring substituted with 3,4-dimethoxy groups and a thioacetic acid (–SCH₂COOH) side chain. The thioether linkage and electron-donating methoxy groups influence its electronic properties, solubility, and reactivity.

Applications: Primarily used as a co-initiator in dental photopolymerization systems. It enhances the efficiency of acenaphthoquinoxaline-based photoinitiators under visible light (400 nm), enabling rapid curing of dental composites .

Comparison with Structural Analogs

Thioacetic Acid Derivatives with Varying Substituents

Compound Substituents Key Properties/Applications Reference
(Phenylthio)acetic acid Phenyl (no methoxy) Lower photoinitiating efficiency compared to dimethoxy analog; limited dental applications.
4-Methoxyphenoxyacetic acid Phenoxy (4-methoxy) Oxygen linker instead of sulfur; reduced electron-donating capacity, lower polymerization rates.
2-(Tetradecylthio)acetic acid Long alkyl chain Hydrophobic; used in chemical synthesis, but unsuitable for dental composites.

Key Findings :

  • The 3,4-dimethoxy groups in 2-(3,4-Dimethoxyphenylthio)acetic acid enhance electron donation, improving charge-transfer interactions with photoinitiators like acenaphthoquinoxalines .
  • The thioether (–S–) linkage provides stronger reducing properties compared to oxygen analogs (e.g., phenoxyacetic acid), accelerating radical formation during photopolymerization .

Methoxy-Substituted Phenylacetic Acids

Compound Substituents Key Properties/Applications Reference
(3,4-Dimethoxyphenyl)acetic acid –CH₂COOH (no sulfur) Intermediate in drug synthesis (e.g., Combretastatin A-4); LD₅₀ (mouse IV): 180 mg/kg .
2-(3,4-Diethoxyphenyl)acetic acid 3,4-Diethoxy Increased lipophilicity due to ethoxy groups; research applications in organic synthesis.
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid Chloro substituent Electron-withdrawing Cl alters reactivity; used in natural product synthesis.

Key Findings :

  • The thioacetic acid moiety in this compound confers distinct redox properties absent in carboxylate analogs, making it superior in photoredox applications .
  • Ethoxy or chloro substituents modify solubility and electronic effects but lack the balanced electron-donating capacity of methoxy groups for optimal photoinitiation .

Heterocyclic Analogs

Compound Core Structure Key Properties/Applications Reference
Thiophene-3-acetic acid Thiophene ring Lower thermal stability; used in materials science.
2-(Thiophen-3-ylmethylsulfanyl)acetic acid Thiophene + sulfur Complex hydrogen-bonding motifs; limited industrial relevance.

Key Findings :

  • Aromatic phenyl rings provide greater stability and predictable π-π interactions compared to thiophene-based analogs, which exhibit weaker polymerization efficiency .

Key Findings :

  • While direct toxicity data for this compound is scarce, its methoxy and thioether groups suggest moderate handling risks, comparable to phenylacetic acid derivatives .

Biological Activity

2-(3,4-Dimethoxyphenylthio)acetic acid is an organic compound with the molecular formula C10H12O4S. It features a phenylthio group with two methoxy substituents at the 3 and 4 positions. This compound is recognized for its potential biological activities, particularly in the context of medicinal chemistry and enzyme inhibition.

  • Molecular Weight : 228.26 g/mol
  • Appearance : White to light beige crystalline powder
  • Solubility : Soluble in organic solvents like ethanol and methanol

Synthesis

The synthesis typically involves the reaction of 3,4-dimethoxythiophenol with chloroacetic acid under basic conditions, employing a nucleophilic substitution mechanism.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. The methoxy groups enhance hydrogen bonding and hydrophobic interactions, influencing the compound's biological effects.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in prostaglandin synthesis linked to inflammation and cancer . In vitro studies demonstrated that derivatives of this compound can exhibit selective inhibitory activity against mPGES-1 in low micromolar concentrations.

Case Study: mPGES-1 Inhibition

A study identified several compounds based on this compound that showed significant inhibition of mPGES-1. The most promising derivative induced cell cycle arrest in A549 lung cancer cells, suggesting a potential therapeutic application in cancer treatment. The compound exhibited an IC50 value indicative of effective enzyme inhibition while minimizing off-target effects associated with traditional COX inhibitors .

CompoundIC50 (µM)Effect on Cell Cycle
2cLowG0/G1 Arrest
Reference CompoundModerateG0/G1 Arrest

Antiproliferative Effects

In addition to enzyme inhibition, studies have indicated that this compound and its derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds derived from this structure have shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Structural Comparison

Compound NameStructure FeaturesBiological Activity
This compoundPhenylthio group, two methoxy groupsInhibitor of mPGES-1
(3,4-Dimethoxyphenyl)acetic acidLacks thio groupLess potent anti-inflammatory effects
Thioacetic acidContains thio group but lacks phenolic structureDifferent reactivity profile

The unique combination of the phenylthio and methoxy groups in this compound contributes to its distinct biological activity compared to structurally similar compounds.

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